benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate
Description
Benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate is a synthetic compound featuring a benzyl carbamate group linked to a glycine-derived backbone (2-oxoethyl) via an amide bond. This backbone connects to a branched aliphatic chain (3-methylbutan-2-ylamine) substituted with a non-protonated 2H-1,2,3-triazol-2-yl group. The benzyl carbamate acts as a protective group, commonly employed in peptide synthesis to mask amine functionalities .
Properties
IUPAC Name |
benzyl N-[2-[[3-methyl-1-(triazol-2-yl)butan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-13(2)15(11-22-19-8-9-20-22)21-16(23)10-18-17(24)25-12-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3,(H,18,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVNRRWATFQBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The benzyl carbamate moiety undergoes selective hydrolysis under acidic or basic conditions. For example:
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Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) cleaves the carbamate to yield 2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)acetic acid and benzyl alcohol .
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Acidic Hydrolysis : Exposure to HCl (6 M) generates a primary amine intermediate, which can further react with electrophiles .
Table 1: Hydrolysis Conditions and Products
Nucleophilic Substitution at the Amide Site
The secondary amide group participates in nucleophilic substitution under Mitsunobu or EDC/HOBt coupling conditions:
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Mitsunobu Reaction : Reacts with alcohols (e.g., 4-methoxybenzyl alcohol) to form alkylated derivatives .
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HBTU-Mediated Coupling : Forms hybrid structures with carboxylic acids (e.g., phenylpropionic acid) .
Key Mechanistic Insights :
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Steric hindrance from the 3-methylbutan-2-yl group slows substitution kinetics .
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Triazole’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon .
Triazole Ring Functionalization
The
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have demonstrated that triazole derivatives can inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to reduced proliferation of cancer cells. The IC50 values for these compounds ranged between 1.95 and 4.24 μM, outperforming standard drugs like Pemetrexed which has an IC50 of 7.26 μM .
Antimicrobial Properties
Benzyl carbamate derivatives have also been studied for their antimicrobial properties. Compounds containing the 1,2,3-triazole moiety were found to exhibit good inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that triazole-containing compounds could serve as effective antimicrobial agents due to their ability to disrupt bacterial cell function .
Agricultural Applications
Crop Protection
Triazole derivatives are recognized for their role in agricultural chemistry as fungicides and herbicides. The structural features of benzyl carbamates can enhance the efficacy of these compounds against various plant pathogens. Research indicates that triazole-based fungicides work by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity . This makes them valuable in protecting crops from fungal infections.
Material Science
Polymer Chemistry
The unique properties of benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate make it a candidate for use in polymer synthesis. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This is particularly useful in the development of smart materials that respond to environmental stimuli .
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 1.95 | |
| Compound B | Anticancer | 4.24 | |
| Compound C | Antimicrobial | - |
Table 2: Applications in Agriculture
| Application Type | Mechanism of Action | Example Compounds |
|---|---|---|
| Fungicide | Inhibition of ergosterol biosynthesis | Triazole derivatives |
| Herbicide | Disruption of plant growth pathways | Benzyl carbamates |
Case Study 1: Anticancer Evaluation
In a study investigating the anticancer potential of triazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Agricultural Efficacy
A field study was conducted to assess the effectiveness of triazole-based fungicides on crop yield and disease resistance. The results showed a marked improvement in crop health and yield when treated with these fungicides compared to untreated controls, highlighting their potential for widespread agricultural use .
Mechanism of Action
The mechanism by which benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate exerts its effects depends on its molecular targets and pathways involved. The triazole ring, for instance, can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a 3-methylbenzamide core linked to a hydroxylated tert-butylamine (N,O-bidentate directing group).
- Key Differences :
- Lacks the triazole and carbamate groups present in the target compound.
- The hydroxyl and amide groups enhance polarity, contrasting with the lipophilic triazole in the target.
- Applications : Used in metal-catalyzed C–H bond functionalization due to its directing group .
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ()
- Structure : Features a 1,2,4-triazole ring conjugated to a phenylacetyl group and an ethyl carbamate.
- Key Differences: Utilizes a 1,2,4-triazole (protonated NH at δ13.0 in ¹H NMR) versus the non-protonated 2H-1,2,3-triazole in the target compound .
- Synthesis : Derived from nucleophilic substitution with ethyl chloroformate, a method analogous to carbamate formation in the target compound .
Benzyl (2-((6-Hydroxyhexyl)amino)-2-oxoethyl)carbamate ()
- Structure : Shares the benzyl carbamate and 2-oxoethyl backbone but replaces the triazole-bearing chain with a hydroxyhexyl group.
- Key Differences :
- The hydroxyl group improves aqueous solubility, whereas the triazole in the target compound enhances lipophilicity and metal-binding capacity.
- Applications : Likely serves as an intermediate in peptide synthesis or prodrug development due to its hydrophilic-lipophilic balance .
Phosphoryl-Containing Carbamate ()
- Structure : Benzyl carbamate with a phosphoryl-modified side chain.
- Key Differences :
- The dimethyl phosphoryl group introduces strong hydrogen-bonding and chelating capabilities absent in the target compound.
- Synthesis: Involves Mitsunobu reactions and phosphonate chemistry, contrasting with the CuAAC-derived triazole in the target .
Physicochemical and Reactivity Comparisons
Biological Activity
Benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group linked to a carbamate moiety, with a triazole ring contributing to its biological properties. The presence of the triazole moiety is significant as it has been associated with various biological activities, including antimicrobial and anticancer effects.
- Inhibition of Enzymatic Activity : The carbamate group is known to interact with various enzymes, potentially acting as an inhibitor. For instance, carbamates have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism .
- Antimicrobial Properties : The triazole ring enhances the compound's ability to target microbial pathogens. Triazole derivatives have been reported to exhibit significant antifungal and antibacterial activities .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The introduction of the triazole moiety has been linked to increased anticancer activity in related compounds .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| α-glucosidase inhibition | 0.01 - 648.90 | |
| Antitubercular activity | MIC = 5 - 100 | |
| Cytotoxicity (A549 cell line) | Moderate |
Case Study 1: Antitubercular Activity
A study investigated the antitubercular efficacy of various carbamate derivatives, including those similar to this compound. Compounds exhibited varying degrees of activity against Mycobacterium tuberculosis, with some derivatives demonstrating MIC values as low as 5 µg/mL .
Case Study 2: Cytotoxic Effects
Research on related triazole derivatives indicated significant cytotoxicity against cancer cell lines such as A549. These studies suggest that modifications in the structure can enhance the anticancer properties of the base compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
